(S)-3-(Azetidin-2-ylmethoxy)pyridine (S)-3-(Azetidin-2-ylmethoxy)pyridine (S)-3-(Azetidin-2-ylmethoxy)pyridine is an aromatic ether.
Brand Name: Vulcanchem
CAS No.: 161416-98-4
VCID: VC1794367
InChI: InChI=1S/C9H12N2O/c1-2-9(6-10-4-1)12-7-8-3-5-11-8/h1-2,4,6,8,11H,3,5,7H2/t8-/m0/s1
SMILES: C1CNC1COC2=CN=CC=C2
Molecular Formula: C9H12N2O
Molecular Weight: 164.20 g/mol

(S)-3-(Azetidin-2-ylmethoxy)pyridine

CAS No.: 161416-98-4

Cat. No.: VC1794367

Molecular Formula: C9H12N2O

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(Azetidin-2-ylmethoxy)pyridine - 161416-98-4

Specification

CAS No. 161416-98-4
Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
IUPAC Name 3-[[(2S)-azetidin-2-yl]methoxy]pyridine
Standard InChI InChI=1S/C9H12N2O/c1-2-9(6-10-4-1)12-7-8-3-5-11-8/h1-2,4,6,8,11H,3,5,7H2/t8-/m0/s1
Standard InChI Key XKFMBGWHHBCWCD-QMMMGPOBSA-N
Isomeric SMILES C1CN[C@@H]1COC2=CN=CC=C2
SMILES C1CNC1COC2=CN=CC=C2
Canonical SMILES C1CNC1COC2=CN=CC=C2

Introduction

Chemical Structure and Properties

Molecular Identification and Nomenclature

(S)-3-(Azetidin-2-ylmethoxy)pyridine represents a class of pyridine derivatives containing an azetidinyl moiety with specific stereochemistry. This compound is registered in PubChem with the identifier CID 5310969 and is commonly referred to as A-85380 in scientific literature . The stereochemistry at the 2-position of the azetidine ring is critical for its biological activity, with the (S)-configuration being the pharmacologically active isomer.

Structural Analogues and Derivatives

Several structural analogues of (S)-3-(Azetidin-2-ylmethoxy)pyridine have been developed and studied. A notable example is (S)-5-iodo-3-[(2-azetidinyl)-methoxy]pyridine, which features an iodine substitution at the 5-position of the pyridine ring . Another significant derivative is 3-[(2s)-Azetidin-2-Ylmethoxy]-5-[(1s,2r)-2-(2-Methoxyethyl)cyclopropyl]pyridine, which incorporates a complex cyclopropyl substituent with a methoxyethyl chain at the 5-position of the pyridine ring .

Pharmacological Profile

Receptor Binding Properties

(S)-3-(Azetidin-2-ylmethoxy)pyridine demonstrates exceptional affinity for nicotinic acetylcholine receptors, particularly the α4β2 subtype. The compound exhibits high-affinity binding characteristics, making it valuable as a selective ligand for studying these receptor populations . The binding profile of this compound shows significant selectivity when compared to other cholinergic ligands, with particularly notable discrimination between various nAChR subtypes.

Functional Activity

As a potent activator of nicotinic acetylcholine receptors, (S)-3-(Azetidin-2-ylmethoxy)pyridine induces cation efflux through human α4β2 receptors with an EC50 value of 0.7 ± 0.1 μM . Similar potency is observed at ganglionic subtypes (EC50 = 0.8 ± 0.09 μM), demonstrating its effectiveness across multiple clinically relevant receptor populations . These effects are pharmacologically specific, as they can be attenuated by pretreatment with the nicotinic antagonist mecamylamine (10 μM) .

Comparative Potency with Other Nicotinic Ligands

Table 1: Comparative Potency of A-85380 and Other Nicotinic Ligands

Compoundα4β2 nAChR Activation (EC50)α7 nAChR Activation (EC50)Dopamine Release Stimulation (EC50)
A-853800.7 ± 0.1 μM8.9 ± 1.9 μM0.003 ± 0.001 μM
(-)-NicotineLess potent than A-85380Less potent than A-853800.04 ± 0.009 μM (20× less potent)
(+/-)-EpibatidineMore potent than A-85380More potent than A-853800.003 μM (equipotent)

Receptor Subtype Selectivity

Activity at α4β2 Nicotinic Receptors

The pharmacological profile of (S)-3-(Azetidin-2-ylmethoxy)pyridine demonstrates pronounced selectivity for the α4β2 nAChR subtype, making it particularly valuable for studying this receptor population . This selectivity pattern aligns with the compound's structural features, particularly the (S)-azetidinylmethoxy substituent, which appears to confer optimal interaction with the binding pocket of α4β2 receptors.

Activity at α7 Nicotinic Receptors

Beyond its primary activity at α4β2 receptors, (S)-3-(Azetidin-2-ylmethoxy)pyridine also activates currents through channels formed by human α7 subunits expressed in Xenopus oocytes, albeit with lower potency (EC50 = 8.9 ± 1.9 μM) . This activity at α7 receptors can be pharmacologically blocked by pretreatment with the selective α7 nAChR antagonist methyllycaconitine (10 nM), confirming the specificity of this interaction . The approximately 12-fold difference in potency between α4β2 and α7 receptor activation highlights the compound's preferential activity at the former subtype.

Differential Recognition by Receptor Subtypes

Interestingly, studies with A85380-resistant [125I]epibatidine-binding sites suggest that certain receptor populations, particularly those with pharmacology resembling α3β4* nAChRs, show differential recognition of this compound . These findings indicate that while (S)-3-(Azetidin-2-ylmethoxy)pyridine has high selectivity for α4β2 receptors, it can serve as a tool to discriminate between different nAChR subpopulations based on their binding characteristics.

Neurochemical Effects

Modulation of Dopamine Release

One of the most notable pharmacological effects of (S)-3-(Azetidin-2-ylmethoxy)pyridine is its potent stimulation of dopamine release, with an EC50 value of 0.003 ± 0.001 μM . This exceptionally high potency places it on par with epibatidine and significantly more potent than nicotine in this functional assay. The profound effect on dopaminergic neurotransmission suggests potential applications in studying and potentially treating conditions involving dopamine dysregulation.

Electrophysiological Properties

Functional studies demonstrate that (S)-3-(Azetidin-2-ylmethoxy)pyridine robustly activates multiple nAChR subtypes, inducing cation currents through both α4β2 and α7 receptor channels . These electrophysiological effects confirm that the compound acts as a functional agonist rather than simply binding to the receptors, making it useful for investigating channel function and signaling mechanisms.

Structural Basis of Activity

Structure-Activity Relationships

Analysis of A-85380 and its derivatives reveals important structure-activity relationships. The azetidinylmethoxy substituent at the 3-position of the pyridine ring appears critical for high-affinity binding to α4β2 nAChRs. The stereochemistry at the 2-position of the azetidine ring (S-configuration) is essential for optimal receptor interaction . Further structural modifications, such as the addition of a cyclopropyl group with a methoxyethyl chain at the 5-position, as seen in 3-[(2s)-Azetidin-2-Ylmethoxy]-5-[(1s,2r)-2-(2-Methoxyethyl)cyclopropyl]pyridine, can retain activity while potentially modifying the pharmacological profile .

Molecular Binding Interactions

The X-ray structure of Acetylcholine binding protein from Aplysia californica in complex with 3-((S)-azetidin-2-ylmethoxy)-5-((1S,2R)-2-(2-methoxyethyl)cyclopropyl)pyridine provides valuable insights into the molecular basis of binding for this class of compounds . This structural information reveals key interactions that likely contribute to the high affinity and selectivity of (S)-3-(Azetidin-2-ylmethoxy)pyridine for nicotinic receptors.

Research Applications

Use as a Pharmacological Probe

The high affinity and selectivity of (S)-3-(Azetidin-2-ylmethoxy)pyridine for α4β2 nAChRs make it an excellent pharmacological tool for investigating these receptors. It has been utilized to differentiate between nAChR subtypes, as evidenced by studies identifying A85380-resistant [125I]epibatidine-binding sites that correspond to α3β4* nAChRs . This differential binding profile enables researchers to distinguish between receptor subpopulations in complex neural tissues.

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